molecular formula C7H9N3O2 B13589600 3-Amino-3-(pyrimidin-2-yl)propanoic acid

3-Amino-3-(pyrimidin-2-yl)propanoic acid

Cat. No.: B13589600
M. Wt: 167.17 g/mol
InChI Key: DTXFBFZIENLGRU-UHFFFAOYSA-N
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Description

3-Amino-3-(pyrimidin-2-yl)propanoic acid is a compound that belongs to the class of pyrimidines It is characterized by the presence of an amino group and a pyrimidinyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(pyrimidin-2-yl)propanoic acid typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method involves the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with diamines in the presence of polyphosphoric acid . Another approach includes the use of zinc dust and formic acid to reduce the intermediate compounds, followed by recrystallization to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(pyrimidin-2-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinyl ketones, while reduction can produce amino alcohols.

Scientific Research Applications

3-Amino-3-(pyrimidin-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-(pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and pyrimidinyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(pyrimidin-2-yl)propanoic acid is unique due to its specific combination of an amino group and a pyrimidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

3-amino-3-pyrimidin-2-ylpropanoic acid

InChI

InChI=1S/C7H9N3O2/c8-5(4-6(11)12)7-9-2-1-3-10-7/h1-3,5H,4,8H2,(H,11,12)

InChI Key

DTXFBFZIENLGRU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C(CC(=O)O)N

Origin of Product

United States

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